3-(Difluoromethyl)-5-iodopyridin-2-amine
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Overview
Description
3-(Difluoromethyl)-5-iodopyridin-2-amine is a compound that has garnered significant interest in the fields of medicinal and agricultural chemistry. The incorporation of fluorinated moieties, such as the difluoromethyl group, into bioactive compounds can enhance their biological and physiological activity by improving lipophilicity, bioavailability, and metabolic stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethyl)-5-iodopyridin-2-amine typically involves the introduction of the difluoromethyl group at specific positions on the pyridine ring. One approach involves the use of oxazino pyridine intermediates, which can be transformed into pyridinium salts upon acid treatment. This method allows for regioselective meta- and para-difluoromethylation of pyridines .
Industrial Production Methods
Industrial production methods for this compound often involve metal-catalyzed cross-couplings and C-H difluoromethylation without pre-installed functional groups. These methods are preferred due to their efficiency and ability to increase step economy .
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethyl)-5-iodopyridin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be performed to modify the functional groups on the pyridine ring.
Substitution: The compound can undergo substitution reactions, where the iodine atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as organometallic reagents or halogenating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield pyridine N-oxides, while substitution reactions can produce various substituted pyridines .
Scientific Research Applications
3-(Difluoromethyl)-5-iodopyridin-2-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 3-(Difluoromethyl)-5-iodopyridin-2-amine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s ability to form hydrogen bonds with enzymes, potentially serving as a bioisostere of alcohol, thiol, and amine moieties . This interaction can modulate the biological activity of the compound, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(Difluoromethyl)-5-iodopyridin-2-amine include:
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Used as an intermediate in the synthesis of fungicides.
Difluoromethylated pyridines: These compounds share similar structural features and are used in medicinal and agricultural chemistry.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of both difluoromethyl and iodine groups.
Properties
Molecular Formula |
C6H5F2IN2 |
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Molecular Weight |
270.02 g/mol |
IUPAC Name |
3-(difluoromethyl)-5-iodopyridin-2-amine |
InChI |
InChI=1S/C6H5F2IN2/c7-5(8)4-1-3(9)2-11-6(4)10/h1-2,5H,(H2,10,11) |
InChI Key |
JNIZSODZFCVRLV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1C(F)F)N)I |
Origin of Product |
United States |
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